2-[(2Z)-2-[(2,5-dimethylphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol
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Overview
Description
2-[2-[(2,5-DIMETHYLPHENYL)IMINO]-4-(4-METHOXYPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 2-[2-[(2,5-DIMETHYLPHENYL)IMINO]-4-(4-METHOXYPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL typically involves the reaction of 2,5-dimethylphenylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-[2-[(2,5-DIMETHYLPHENYL)IMINO]-4-(4-METHOXYPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
2-[2-[(2,5-DIMETHYLPHENYL)IMINO]-4-(4-METHOXYPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-[(2,5-DIMETHYLPHENYL)IMINO]-4-(4-METHOXYPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes . For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar compounds to 2-[2-[(2,5-DIMETHYLPHENYL)IMINO]-4-(4-METHOXYPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of 2-[2-[(2,5-DIMETHYLPHENYL)IMINO]-4-(4-METHOXYPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H22N2O2S |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[2-(2,5-dimethylphenyl)imino-4-(4-methoxyphenyl)-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C20H22N2O2S/c1-14-4-5-15(2)18(12-14)21-20-22(10-11-23)19(13-25-20)16-6-8-17(24-3)9-7-16/h4-9,12-13,23H,10-11H2,1-3H3 |
InChI Key |
MRPUAZPCBFYADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO |
Origin of Product |
United States |
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